molecular formula C12H9ClO2 B8650130 Chloromethyl naphthalene-2-carboxylate CAS No. 49598-76-7

Chloromethyl naphthalene-2-carboxylate

Cat. No. B8650130
M. Wt: 220.65 g/mol
InChI Key: VEPKRNCULSKWAV-UHFFFAOYSA-N
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Patent
US09198420B2

Procedure details

A similar procedure (Lu, M. C. et al. J. Med. Chem. 1987, 30, 273-278 and Iyer, R. P. et al. Synth. Commun. 1995, 25, 2739-2749) to that described for the preparation of 50 was followed using 2-naphthoic acid (1.0 g, 5.8 mmol) and oxalyl chloride (2 mL), under reflux for 2 h. A mixture of crude 2-naphthoyl chloride, paraformaldehyde (174 mg, 5.8 mmol) and zinc chloride (6 mg, 0.04 mmol) was then stirred at 80° C. for 2 h. Purification by flash chromatography (hexane/ethyl acetate 4:1) afforded chloromethyl 2-naphthoate (53) as a colourless oil (80 mg, 0.36 mmol, 6%); 1H NMR (400 MHz, CDCl3) δ 5.98 (2H, s, CH2), 7.53-7.64 (2H, m, Ar), 7.87-7.96 (3H, m, Ar), 8.05-8.10 (1H, m, Ar), 8.65 (1H, s, Ar).
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
174 mg
Type
reactant
Reaction Step Four
Quantity
6 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(C(C2C=CC=CC=2)C(O[CH2:11][Cl:12])=O)C=CC=CC=1.[CH:19]1[C:28]2[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=2)[CH:22]=[CH:21][C:20]=1[C:29]([OH:31])=[O:30].C(Cl)(=O)C(Cl)=O.C1C2C(=CC=CC=2)C=CC=1C(Cl)=O.C=O>[Cl-].[Zn+2].[Cl-]>[CH:19]1[C:28]2[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=2)[CH:22]=[CH:21][C:20]=1[C:29]([O:31][CH2:11][Cl:12])=[O:30] |f:5.6.7|

Inputs

Step One
Name
50
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)OCCl)C1=CC=CC=C1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C(=O)O
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C(=O)Cl
Name
Quantity
174 mg
Type
reactant
Smiles
C=O
Name
Quantity
6 mg
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was then stirred at 80° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (hexane/ethyl acetate 4:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)C(=O)OCCl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.36 mmol
AMOUNT: MASS 80 mg
YIELD: PERCENTYIELD 6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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